Cas no 1807941-31-6 (2-Furanmethanamine, tetrahydro-5-(3-methyl-1,2,4-oxadiazol-5-yl)-, hydrochloride (1:1), (2R,5S)-rel-)

2-Furanmethanamine, tetrahydro-5-(3-methyl-1,2,4-oxadiazol-5-yl)-, hydrochloride (1:1), (2R,5S)-rel- 化学的及び物理的性質
名前と識別子
-
- 2-Furanmethanamine, tetrahydro-5-(3-methyl-1,2,4-oxadiazol-5-yl)-, hydrochloride (1:1), (2R,5S)-rel-
-
- MDL: MFCD30478159
- インチ: 1S/C8H13N3O2.ClH/c1-5-10-8(13-11-5)7-3-2-6(4-9)12-7;/h6-7H,2-4,9H2,1H3;1H/t6-,7+;/m1./s1
- InChIKey: JTASXULKLOOSGG-HHQFNNIRSA-N
- ほほえんだ: C([C@H]1CC[C@@H](C2ON=C(C)N=2)O1)N.Cl
2-Furanmethanamine, tetrahydro-5-(3-methyl-1,2,4-oxadiazol-5-yl)-, hydrochloride (1:1), (2R,5S)-rel- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-314906-0.1g |
rac-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride |
1807941-31-6 | 95.0% | 0.1g |
$326.0 | 2025-03-19 | |
Enamine | EN300-314906-10.0g |
rac-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride |
1807941-31-6 | 95.0% | 10.0g |
$4052.0 | 2025-03-19 | |
Enamine | EN300-314906-5g |
rac-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride |
1807941-31-6 | 95% | 5g |
$2732.0 | 2023-11-13 | |
Enamine | EN300-314906-1g |
rac-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride |
1807941-31-6 | 95% | 1g |
$943.0 | 2023-11-13 | |
Aaron | AR01EBV2-1g |
rac-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride, cis |
1807941-31-6 | 95% | 1g |
$1322.00 | 2025-02-14 | |
1PlusChem | 1P01EBMQ-250mg |
rac-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride, cis |
1807941-31-6 | 95% | 250mg |
$638.00 | 2024-06-18 | |
1PlusChem | 1P01EBMQ-500mg |
rac-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride, cis |
1807941-31-6 | 95% | 500mg |
$971.00 | 2024-06-18 | |
Aaron | AR01EBV2-5g |
rac-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride, cis |
1807941-31-6 | 95% | 5g |
$3782.00 | 2025-02-14 | |
Aaron | AR01EBV2-100mg |
rac-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride, cis |
1807941-31-6 | 95% | 100mg |
$474.00 | 2025-02-14 | |
Aaron | AR01EBV2-2.5g |
rac-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride, cis |
1807941-31-6 | 95% | 2.5g |
$2566.00 | 2025-02-14 |
2-Furanmethanamine, tetrahydro-5-(3-methyl-1,2,4-oxadiazol-5-yl)-, hydrochloride (1:1), (2R,5S)-rel- 関連文献
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
2-Furanmethanamine, tetrahydro-5-(3-methyl-1,2,4-oxadiazol-5-yl)-, hydrochloride (1:1), (2R,5S)-rel-に関する追加情報
Comprehensive Overview of 2-Furanmethanamine, tetrahydro-5-(3-methyl-1,2,4-oxadiazol-5-yl)-, hydrochloride (1:1), (2R,5S)-rel- (CAS No. 1807941-31-6)
The compound 2-Furanmethanamine, tetrahydro-5-(3-methyl-1,2,4-oxadiazol-5-yl)-, hydrochloride (1:1), (2R,5S)-rel- (CAS No. 1807941-31-6) is a specialized chemical entity with significant potential in pharmaceutical and agrochemical research. This tetrahydrofuran derivative features a unique 3-methyl-1,2,4-oxadiazole moiety, which contributes to its distinctive chemical and biological properties. The hydrochloride salt form enhances its stability and solubility, making it particularly valuable for formulation development.
In recent years, the demand for heterocyclic compounds like this has surged due to their versatile applications in drug discovery. Researchers are particularly interested in its stereochemistry (2R,5S)-rel- configuration, as chiral molecules often exhibit enhanced selectivity in biological systems. The presence of both furan and oxadiazole rings in its structure makes it a compelling subject for studies on molecular interactions and binding affinities.
The synthesis of 2-Furanmethanamine, tetrahydro-5-(3-methyl-1,2,4-oxadiazol-5-yl)-, hydrochloride (1:1), (2R,5S)-rel- typically involves multi-step organic reactions, including cyclization and salt formation processes. Its molecular weight and purity are critical parameters that researchers monitor closely, especially when the compound is intended for use in high-throughput screening or as a pharmaceutical intermediate. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize this compound.
From a therapeutic perspective, compounds containing oxadiazole rings have shown promise in various applications, including as enzyme inhibitors and receptor modulators. The specific substitution pattern in this molecule suggests potential activity against certain biological targets that are currently of interest in neurological research and metabolic disorder studies. These applications align well with current trends in precision medicine and targeted therapy development.
The market for such specialized fine chemicals has been growing steadily, driven by increased R&D investment in the life sciences sector. Companies specializing in custom synthesis and contract research often seek compounds like 2-Furanmethanamine, tetrahydro-5-(3-methyl-1,2,4-oxadiazol-5-yl)-, hydrochloride (1:1), (2R,5S)-rel- to support their clients' drug development programs. The compound's unique structure makes it particularly valuable for structure-activity relationship studies and lead optimization efforts.
Storage and handling of this compound require standard laboratory precautions. While not classified as hazardous under normal conditions, it should be kept in a cool, dry environment to maintain stability. Researchers working with this material typically use personal protective equipment as part of good laboratory practice, especially when handling the hydrochloride salt form.
In the context of green chemistry initiatives, there is growing interest in developing more sustainable synthetic routes for compounds like 2-Furanmethanamine, tetrahydro-5-(3-methyl-1,2,4-oxadiazol-5-yl)-, hydrochloride (1:1), (2R,5S)-rel-. This includes exploring catalytic methods and atom-economical processes that reduce waste and energy consumption. Such developments align with the pharmaceutical industry's broader sustainability goals.
The analytical characterization of this compound presents interesting challenges and opportunities. The stereochemical purity is of particular importance, given the (2R,5S)-rel- configuration. Advanced chromatographic techniques, including chiral HPLC and capillary electrophoresis, are often employed to ensure the desired isomeric composition. These analytical considerations are crucial when the compound is intended for use in preclinical studies or as a reference standard.
From a regulatory perspective, 2-Furanmethanamine, tetrahydro-5-(3-methyl-1,2,4-oxadiazol-5-yl)-, hydrochloride (1:1), (2R,5S)-rel- falls into the category of research chemicals. Suppliers typically provide comprehensive documentation including certificates of analysis, material safety data sheets, and technical specifications. These documents are essential for researchers who need to comply with good laboratory practice standards and intellectual property considerations.
The future outlook for this compound appears promising, particularly in light of ongoing research into small molecule therapeutics and medicinal chemistry. Its structural features make it a potentially valuable scaffold for developing novel bioactive molecules. As research continues to uncover new applications for furan and oxadiazole-containing compounds, the scientific community's interest in this specific derivative is likely to grow.
For researchers seeking alternatives or related compounds, the structural analogs of 2-Furanmethanamine, tetrahydro-5-(3-methyl-1,2,4-oxadiazol-5-yl)-, hydrochloride (1:1), (2R,5S)-rel- might include variations in the oxadiazole substitution pattern or different salt forms. Such derivatives are often explored to optimize physicochemical properties or biological activity profiles in drug discovery programs.
1807941-31-6 (2-Furanmethanamine, tetrahydro-5-(3-methyl-1,2,4-oxadiazol-5-yl)-, hydrochloride (1:1), (2R,5S)-rel-) 関連製品
- 2229118-64-1(1-2-(5-methoxypyridin-2-yl)propan-2-ylcyclopropan-1-amine)
- 1547025-38-6(octahydropyrrolo[2,3-c]pyrrol-2-one)
- 1805076-47-4(Methyl 3-amino-4-fluoro-2-nitrobenzoate)
- 2138558-80-0(4,4-Dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine)
- 2171860-14-1(3-(5-formyl-1H-pyrazol-1-yl)benzonitrile)
- 2228644-57-1(2-methyl-1-(2-phenoxyphenyl)propan-2-ol)
- 1179208-30-0(1-(3-Bromophenyl)-2-phenylpropan-2-ol)
- 303017-42-7(1-(4-chlorobenzoyl)-3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole)
- 299169-91-8(Hydrazinecarbothioamide, 2-(2-benzothiazolyl)-N-ethyl-)
- 2034423-38-4(2-bromo-5-methoxy-N-{5-methyl-2-phenyl-1,3oxazolo5,4-bpyridin-6-yl}benzamide)



